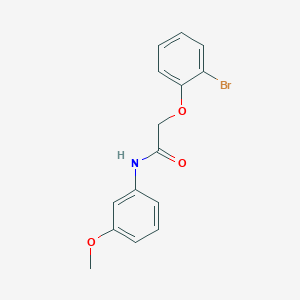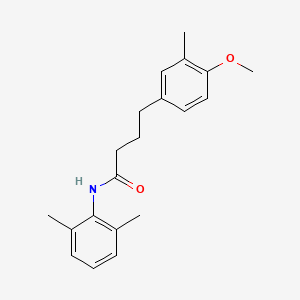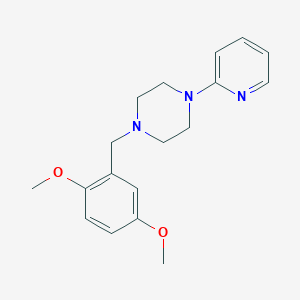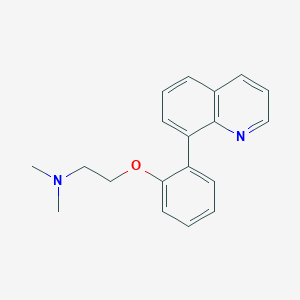
2-(2-bromophenoxy)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar acetamide derivatives typically involves multi-step reactions, starting with reactions such as alkylation and nitration, followed by specific functional group transformations. An example includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, which demonstrates the complexity and the conditions under which these reactions are optimized for yield and selectivity (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives reveals interesting features, such as the linear or bent conformation of the acetamido moiety and the impact of substituents on molecular geometry. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, variations in the amide groups' planarity and the effects of substitutions on hydrogen bonding and molecular packing are observed (A. Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can be complex, influenced by the nature of substituents and reaction conditions. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide showcases the significance of catalyst choice and reaction environment in achieving high selectivity and yield (Zhang Qun-feng, 2008).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as crystallinity and solubility, are crucial for their application and handling. The synthesis and crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provide insights into the factors that influence these properties, including molecular symmetry and intermolecular hydrogen bonding (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Properties Analysis
The chemical properties of 2-(2-bromophenoxy)-N-(3-methoxyphenyl)acetamide and related compounds are defined by their functional groups, reactivity, and interaction with other molecules. Studies on silylated derivatives of N-(2-hydroxyphenyl)acetamide, for example, explore the reactivity of the hydroxyl group and the impact of silylation on the molecule's chemical behavior (A. Nikonov et al., 2016).
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-6-4-5-11(9-12)17-15(18)10-20-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKSEVQUNYBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5657219.png)

![methyl 3-[(4-ethyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5657232.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5657240.png)
![N-{rel-(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5657245.png)
![methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate](/img/structure/B5657251.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B5657258.png)

![2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5657264.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5657266.png)

![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5657290.png)
![N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5657303.png)